2'-O-Methyladenosine-CE phosphoramidite for abi

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

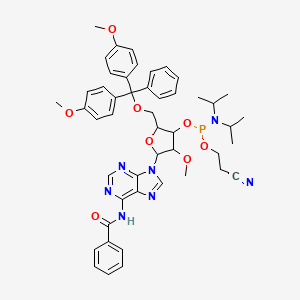

The synthesis of Dmt-2’-O-me-ra(bz) amidite involves the protection of the adenosine base with a benzoyl group, the 2’-hydroxyl group with a methyl group, and the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The phosphoramidite group is then introduced at the 3’-position. The synthesis is typically carried out using modern phosphoramidite-mediated techniques, which enable high-yielding preparations of 2’-O-methyl RNA oligonucleotides .

Industrial Production Methods

Industrial production of Dmt-2’-O-me-ra(bz) amidite involves the use of automated synthesizers configured for specific platforms such as PerkinElmer and Polygen. The process includes the coupling of the phosphoramidite monomer to a solid support, followed by deprotection and purification steps to obtain the final product with high purity and yield .

化学反応の分析

Types of Reactions

Dmt-2’-O-me-ra(bz) amidite undergoes various chemical reactions, including:

Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.

Substitution: The cyanoethyl protecting group on the phosphoramidite is removed during the deprotection step.

Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Deprotection: Aliphatic amines such as methylamine.

Coupling: Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.

Major Products

The major products formed from these reactions are the desired 2’-O-methyl RNA oligonucleotides, which are used in various applications .

科学的研究の応用

Dmt-2’-O-me-ra(bz) amidite is widely used in scientific research, particularly in the fields of:

Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.

Biology: Development of RNA-based probes and sensors.

Medicine: Design of therapeutic oligonucleotides for gene silencing and modulation.

Industry: Production of diagnostic probes and tools for molecular biology research.

作用機序

The mechanism of action of Dmt-2’-O-me-ra(bz) amidite involves its incorporation into RNA oligonucleotides, which then hybridize with complementary DNA or RNA sequences. The 2’-O-methyl modification enhances the stability of the oligonucleotides against enzymatic degradation, making them suitable for in-vivo and in-vitro applications. The molecular targets and pathways involved depend on the specific sequence and application of the synthesized oligonucleotides .

類似化合物との比較

Similar Compounds

Dmt-2’-O-TBDMS-ra(bz) amidite: Similar to Dmt-2’-O-me-ra(bz) amidite but with a tert-butyldimethylsilyl (TBDMS) group at the 2’-position.

Dmt-2’-O-me-rG(ib) amidite: A guanosine analog with similar protective groups and applications.

Uniqueness

Dmt-2’-O-me-ra(bz) amidite is unique due to its combination of protective groups and the 2’-O-methyl modification, which provides enhanced stability and hybridization properties compared to other RNA monomers .

生物活性

2'-O-Methyladenosine-CE phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides that exhibit enhanced stability and binding affinity. This article delves into the biological activity of this compound, focusing on its applications, mechanisms of action, and comparative advantages over unmodified nucleosides.

2'-O-Methyladenosine (2'-OMe-A) is characterized by the addition of a methyl group at the 2' position of the ribose sugar. This modification confers several advantageous properties:

- Nuclease Resistance : The 2'-OMe modification provides a level of resistance to enzymatic degradation that lies between unmodified nucleosides and phosphorothioated nucleotides. This makes it particularly valuable in therapeutic applications where stability is crucial .

- Thermal Stability : Oligonucleotides containing 2'-OMe modifications exhibit higher melting temperatures (Tm) compared to their unmodified counterparts, indicating stronger binding affinity to complementary strands .

Biological Activity

The biological activity of 2'-O-Methyladenosine-CE phosphoramidite can be summarized through its effects on RNA structure and function:

- Inhibition of Gene Expression : While 2'-OMe modifications do not support RNase H activity, they can effectively inhibit gene expression by sterically hindering mRNA translation. This property is utilized in designing small interfering RNAs (siRNAs) and antisense oligonucleotides .

- Applications in Therapeutics : The enhanced stability and binding properties make 2'-OMe-modified oligonucleotides suitable for various applications, including:

- siRNA Design : The incorporation of 2'-OMe modifications in siRNAs has been shown to improve their resistance to degradation while maintaining silencing efficacy .

- Aptamer Development : Aptamers modified with 2'-OMe nucleotides demonstrate increased thermal stability and binding affinity to target proteins, enhancing their potential as therapeutic agents .

Comparative Analysis

The following table summarizes key properties of 2'-O-Methyladenosine compared to unmodified nucleosides:

| Property | Unmodified Nucleoside | 2'-O-Methyladenosine |

|---|---|---|

| Nuclease Resistance | Low | Moderate |

| Thermal Stability (Tm) | Lower | Higher |

| RNase H Activity | Yes | No |

| Application in siRNA | Limited | Extensive |

| Binding Affinity | Standard | Enhanced |

Case Studies

- siRNA Efficacy : A study demonstrated that siRNAs incorporating multiple 2'-OMe modifications maintained their silencing efficacy against target genes while showing reduced off-target effects. The modifications allowed for effective cellular uptake and prolonged circulation time in vivo .

- Aptamer Performance : In another investigation, aptamers modified with 2'-OMe-A exhibited superior binding to cancer biomarkers compared to their unmodified versions. This led to increased antiproliferative effects in vitro against various cancer cell lines .

特性

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGOTUYEPXHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。